6-Amino-5-sulfamoylpyridine-3-boronic acid
Description
The exploration of novel chemical compounds is a cornerstone of scientific advancement, with certain molecular families demonstrating exceptional utility and versatility. Among these, organoboron compounds, particularly those incorporating pyridine (B92270) and sulfamoyl moieties, have garnered significant interest. This article delves into the specific chemical compound 6-Amino-5-sulfamoylpyridine-3-boronic acid, situating it within the broader context of contemporary chemical research.
Organoboron compounds, characterized by a carbon-boron bond, are a versatile and highly valued class of molecules in modern chemical science. wikipedia.orgfiveable.me Their importance stems from a unique combination of stability, low toxicity, and diverse reactivity. fiveable.menih.gov These compounds are instrumental as building blocks and intermediates in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges new carbon-carbon bonds to construct complex molecular architectures. fiveable.meboronmolecular.com
Beyond their role in synthesis, organoboron compounds have found applications in a wide array of fields:
Medicinal Chemistry: A growing number of pharmaceuticals incorporate boronic acids. nih.govnumberanalytics.com The boron atom can act as a key pharmacophore, often by forming reversible covalent bonds with active site residues in enzymes, leading to potent and selective inhibition. nih.govwikipedia.org The drug Bortezomib, a proteasome inhibitor used in cancer therapy, is a prominent example. wikipedia.orgnih.gov
Materials Science: The electronic properties of organoboron compounds make them suitable for use in advanced materials such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com
Molecular Recognition and Sensing: Boronic acids have a unique ability to form reversible covalent complexes with diols, such as those found in sugars (saccharides). wikipedia.orgxmu.edu.cn This interaction is exploited in the development of sensors for glucose monitoring and other diagnostic applications. boronmolecular.comxmu.edu.cn
The C-B bond in these compounds generally has low polarity, and the boron atom, with its vacant p-orbital, acts as a Lewis acid, which is fundamental to its reactivity. wikipedia.orgnumberanalytics.comwiley-vch.de This electronic deficiency allows for a wide range of chemical transformations, making organoboranes indispensable reagents and catalysts. wikipedia.org
The journey of boronic acids began in 1860 when Edward Frankland first reported the synthesis of ethylboronic acid. nih.govwikipedia.org For many years, their synthetic utility remained relatively niche. However, the 20th century saw a surge in their importance, particularly with the development of hydroboration by H.C. Brown (Nobel Prize in Chemistry, 1979) and the aforementioned Suzuki-Miyaura coupling reaction. acs.org These discoveries transformed boronic acids from chemical curiosities into indispensable tools for synthetic chemists. nih.govacs.org
The application of boronic acids in biological contexts has a more recent, but equally impactful, history. Initially, there was some apprehension regarding the potential toxicity of boron-containing compounds. nih.gov However, this view has been largely revised, especially with the understanding that the end degradation product in the body is often boric acid, a relatively benign compound. nih.govnih.gov
Key milestones in the biological application of boronic acids include:
The discovery that boric acid is essential for stabilizing the cell walls of plants by cross-linking sugar moieties. researchgate.net
The development of peptidic boronic acids as therapeutic agents, which led to the FDA approval of Bortezomib in 2003 for multiple myeloma. nih.gov This event was pivotal, stimulating widespread interest in boron-based drug discovery. nih.govnih.gov
The exploration of boronic acids as inhibitors for various enzyme classes, including serine proteases and β-lactamases, the latter being crucial in combating antibiotic resistance. wikipedia.orgnih.gov
The ability of boronic acids to reversibly bind with diols, first noted nearly a century ago in the context of boric acid and saccharides, has become a foundational principle for their use in creating sensors and drug delivery systems. xmu.edu.cn
Pyridine boronic acids are a specific subclass of arylboronic acids where the boronic acid group is attached to a pyridine ring. This combination results in a unique interplay of structural and electronic properties that are highly relevant for research.
Structural Features:
Planarity: The pyridine ring is aromatic and planar. The boronic acid group [-B(OH)2] also tends to be planar, though the dihedral angle between the pyridine ring and the C-B-O plane can vary. wiley-vch.de
Hydrogen Bonding: Like other boronic acids, pyridine boronic acids can form strong intermolecular hydrogen bonds, often leading to the formation of dimeric structures in the solid state. rsc.orgresearchgate.net The pyridine nitrogen atom can also act as a hydrogen bond acceptor.
Coordination: The boron atom is sp2-hybridized with a vacant p-orbital, making it a Lewis acid. wiley-vch.de It can accept a pair of electrons to become a tetrahedral, sp3-hybridized boronate species. wikipedia.org This is crucial for its interactions with biological molecules.
Electronic Features:
Lewis Acidity: The boron atom's electron deficiency is a defining electronic feature, driving its reactivity and binding capabilities. wiley-vch.de
Intramolecular Coordination: The nitrogen atom of the pyridine ring can potentially interact with the boron center, although this is not always the dominant interaction. In protonated pyridine-boronic acids, intriguing cation-cation dimers have been observed, stabilized by hydrogen bonds despite electrostatic repulsion. rsc.orgrsc.org
These features make pyridine boronic acids valuable building blocks in supramolecular chemistry, catalysis, and, importantly, in the design of enzyme inhibitors where the pyridine moiety can engage in specific interactions within a protein's active site. researchgate.netresearchgate.net
The specific compound, This compound , integrates several key functional groups onto a single pyridine scaffold: an amino group, a sulfamoyl group, and a boronic acid. This combination suggests a research focus primarily within the domain of medicinal chemistry, specifically as an enzyme inhibitor.
The structural components point towards a targeted design:
Sulfonamide/Sulfamoyl Group: This group is a classic zinc-binding group found in a wide range of carbonic anhydrase inhibitors. Carbonic anhydrases are a family of metalloenzymes that play critical roles in various physiological processes.
Boronic Acid: As established, this group is known to target serine proteases and can also interact with the active site of metalloenzymes. Its ability to form reversible covalent bonds can lead to high-affinity binding.
Aminopyridine Scaffold: The substituted pyridine ring serves as a core structure to orient the functional groups in a specific three-dimensional arrangement, allowing for additional interactions (e.g., hydrogen bonding, hydrophobic interactions) with an enzyme's active site to enhance binding affinity and selectivity.
Therefore, the primary research scope for this compound and its analogs is likely centered on the design and synthesis of inhibitors for specific enzymes, particularly carbonic anhydrases . The interplay between the zinc-binding sulfamoyl group and the versatile boronic acid moiety on a pyridine frame allows for the exploration of novel binding modes and the development of highly potent and selective inhibitors for various carbonic anhydrase isozymes, which are implicated in diseases like glaucoma, epilepsy, and certain types of cancer. Research would involve chemical synthesis, in vitro enzyme inhibition assays, and potentially structural biology studies (X-ray crystallography) to elucidate the binding mechanism.
Properties
IUPAC Name |
(6-amino-5-sulfamoylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BN3O4S/c7-5-4(14(8,12)13)1-3(2-9-5)6(10)11/h1-2,10-11H,(H2,7,9)(H2,8,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJBVDPCLAKYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N)S(=O)(=O)N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701212710 | |
| Record name | B-[6-Amino-5-(aminosulfonyl)-3-pyridinyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083326-27-5 | |
| Record name | B-[6-Amino-5-(aminosulfonyl)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083326-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[6-Amino-5-(aminosulfonyl)-3-pyridinyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Reactivity Profiles of 6 Amino 5 Sulfamoylpyridine 3 Boronic Acid and Its Congeners
Fundamental Reactivity of Pyridine (B92270) Boronic Acids
The reactivity of pyridine boronic acids is intrinsically linked to the electronic properties of the pyridine ring and the nature of its substituents. The nitrogen atom in the pyridine ring imparts distinct characteristics that influence the compound's Lewis acidity, stability, and participation in various chemical transformations.
Analysis of Lewis Acidity and Boronate Complex Formation
Boronic acids are recognized as Lewis acids due to the presence of a vacant p-orbital on the boron atom. wiley-vch.de This allows them to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion, to form a tetrahedral boronate complex. wiley-vch.dewikipedia.org The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is a critical factor governing the compound's reactivity. wikipedia.org The pKa of a boronic acid, which is a measure of its Lewis acidity, is typically around 9, but the formation of boronate complexes can occur at pKa values of approximately 7. wikipedia.org
The Lewis acidity of pyridine boronic acids can be modulated by the position of the nitrogen atom relative to the boronic acid group and the presence of other substituents on the pyridine ring. For a compound like 6-Amino-5-sulfamoylpyridine-3-boronic acid, the electron-donating amino group and the electron-withdrawing sulfamoyl group will have competing effects on the electron density of the pyridine ring, thereby influencing the Lewis acidity of the boronic acid moiety. Experimental and computational studies on various boronic acids have shown that their Lewis acidity can be probed through interactions with arene substituents and that it can be influenced by polar-π interactions and solvation effects. sdu.dkresearchgate.netnih.gov
The formation of boronate complexes is not only dependent on pH but can also be influenced by the presence of diols, amino acids, and other molecules with vicinal Lewis base donors. wikipedia.org This property is exploited in the design of sensors and transport systems for saccharides. wikipedia.org The complexation of pyridine boronic acids with various Lewis bases can also impact their solubility and stability.
Protodeboronation Kinetics and Thermodynamic Stability in Pyridyl Systems
A significant aspect of the reactivity of boronic acids, particularly heteroaromatic ones, is their susceptibility to protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. acs.orgwikipedia.org This undesired side reaction can diminish the efficiency of cross-coupling reactions. wikipedia.org The rate of protodeboronation is highly dependent on the pH of the reaction medium and the electronic and steric properties of the boronic acid. acs.orged.ac.uk
Studies on the pH-rate profiles of various boronic acids have revealed that the mechanism of protodeboronation is complex and can proceed through multiple pathways. acs.orged.ac.ukcore.ac.uk For pyridyl boronic acids, the position of the boronic acid group is a critical determinant of stability. 3- and 4-pyridyl boronic acids are generally more stable and undergo slow protodeboronation. acs.orged.ac.uknih.gov In contrast, 2-pyridyl boronic acids are notoriously unstable and prone to rapid protodeboronation, which is thought to occur via the fragmentation of a zwitterionic intermediate formed under neutral pH conditions. acs.orgwikipedia.orged.ac.uknih.gov The stability of 2-pyridyl boronic acids can be enhanced through the formation of derivatives such as N-methyliminodiacetic acid (MIDA) boronates or by using specific reaction conditions. nih.govresearchgate.netarkat-usa.orgresearchgate.net
Table 1: Relative Stability of Pyridyl Boronic Acid Isomers to Protodeboronation
| Pyridyl Boronic Acid Isomer | Relative Stability | General Half-life (t0.5) at pH 7, 70°C |
|---|---|---|
| 2-Pyridyl boronic acid | Low | ≈ 25-50 seconds acs.orgnih.gov |
| 3-Pyridyl boronic acid | High | > 1 week acs.orged.ac.uknih.gov |
Role of Pyridine Boronic Acids as Coupling Partners in Organic Transformations
Pyridyl boronic acids are invaluable coupling partners in a variety of metal-catalyzed cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl compounds that are prevalent in many biologically active molecules. beilstein-journals.org
Mechanistic Insights into Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. musechem.comlibretexts.org The catalytic cycle generally consists of three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. musechem.comlibretexts.org
The use of pyridyl boronic acids in Suzuki-Miyaura reactions presents specific challenges. The transmetalation step can be sluggish for electron-deficient heteroaryl boronic acids. nih.gov Furthermore, the aforementioned instability of certain pyridyl boronic acids, especially the 2-substituted isomers, can lead to low yields due to competing protodeboronation. researchgate.netnih.gov To overcome these issues, various strategies have been developed, including the use of highly active catalyst systems, specific ligands, and stabilized boronic acid derivatives like MIDA boronates or triisopropylboronates. nih.govnih.gov The addition of copper salts has also been shown to improve the efficiency of cross-coupling reactions involving 2-pyridyl boronates, potentially by facilitating transmetalation. nih.govresearchgate.net
For a substituted 3-pyridyl boronic acid like this compound, the Suzuki-Miyaura coupling is expected to be more straightforward than for 2-pyridyl analogs due to its greater stability. The electronic nature of the substituents will influence the rate of transmetalation.
Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description |
|---|---|
| Oxidative Addition | The Pd(0) catalyst inserts into the R-X bond of the organic halide (or triflate) to form a Pd(II) complex. musechem.comlibretexts.org |
| Transmetalation | The organic group from the boronic acid (in its activated boronate form) is transferred to the Pd(II) complex, displacing the halide. musechem.comlibretexts.org |
Reactivity in Alternative Metal-Catalyzed Coupling Systems
Beyond the Suzuki-Miyaura reaction, pyridine boronic acids can participate in other metal-catalyzed transformations. The Chan-Evans-Lam (CEL) coupling, for instance, enables the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, by reacting boronic acids with amines or alcohols in the presence of a copper catalyst. wikipedia.org Pyridine boronic acids can also be employed in rhodium-catalyzed asymmetric allylic arylation reactions. researchgate.net
In some cases, to circumvent the instability of pyridine-2-boronic acids, alternative coupling partners such as pyridine-2-sulfinates have been developed as effective replacements in palladium-catalyzed cross-coupling reactions. tcichemicals.com These reagents offer good functional group tolerance and have been applied in late-stage modifications of complex molecules. tcichemicals.com
Exploration of Boronic Acid Catalysis (BAC) Mechanisms
In addition to their role as reagents in cross-coupling reactions, boronic acids can themselves act as catalysts, a field known as boronic acid catalysis (BAC). nih.gov This catalytic activity stems from the Lewis acidic nature of the boron atom, which allows it to activate substrates. nih.gov
Boronic acids have been shown to catalyze a range of reactions, including amide and ester formation, aldol-type condensations, and cycloadditions. nih.gov The mechanism of catalysis often involves the formation of a covalent adduct between the boronic acid and a substrate, typically through interaction with a hydroxyl or carboxyl group. This complexation can enhance the electrophilicity of the substrate or orient reactants for a favorable transition state. nih.gov
For example, in amidation reactions, the boronic acid is proposed to activate the carboxylic acid by forming a boronic acid-carboxylate adduct, which is more susceptible to nucleophilic attack by an amine. nih.gov The efficiency of the boronic acid catalyst can be tuned by modifying its electronic and steric properties. While specific studies on this compound as a catalyst are not widely reported, its structural features suggest it could potentially function as a bifunctional catalyst, with the Lewis acidic boronic acid site and the basic amino group acting in concert.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Pyridyl boronic acid |
| 3-Pyridyl boronic acid |
| 4-Pyridyl boronic acid |
| N-methyliminodiacetic acid (MIDA) boronates |
Electrophilic Activation of Substrates via Boronic Acids
Boronic acids are effective Lewis acid catalysts that can activate hydroxy-containing compounds, such as carboxylic acids and alcohols. rsc.orgnih.gov The catalytic cycle typically begins with the formation of a reversible covalent bond between the boronic acid and a hydroxyl group of the substrate. rsc.org This interaction enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.
In the case of carboxylic acid activation, the boronic acid catalyst reacts to form an acyloxyboronate intermediate. This process increases the electrophilic character of the carbonyl carbon, facilitating reactions like amidation. rsc.orgrsc.org The Lewis acidic boron center polarizes the C=O bond, preparing it for attack by an amine. Electron-deficient arylboronic acids, in particular, have shown high catalytic activity in these transformations due to their enhanced Lewis acidity. rsc.org This activation strategy avoids the need for stoichiometric activating agents, aligning with principles of atom economy and green chemistry. rsc.orgnih.gov
Similarly, alcohols can be activated by boronic acids to form carbocationic intermediates. These intermediates can then be trapped by various nucleophiles in reactions such as Friedel-Crafts-type alkylations. rsc.org The ability of the boronic acid to facilitate the departure of the hydroxyl group under mild conditions is a key advantage of this catalytic approach. rsc.orgacs.org Recent studies have also demonstrated the boronic acid-accelerated electrophilic activation of unprotected maltols in water, leading to the efficient synthesis of N-substituted hydroxypyridinones. nih.gov
The general mechanism for the electrophilic activation of a carboxylic acid by a generic arylboronic acid is depicted below: Step 1: Formation of a monoacyl boronate intermediate.
R-COOH + ArB(OH)₂ ⇌ R-COOB(OH)Ar + H₂O
Step 2: Dimerization to a more active B–O–B motif (as proposed in some studies). rsc.org
2 R-COOB(OH)Ar ⇌ [R-COOB(Ar)]₂O + H₂O
Step 3: Nucleophilic attack by an amine on the activated carbonyl.
[R-COOB(Ar)]₂O + 2 R'NH₂ → 2 R-CONHR' + 2 ArB(OH)₂
Nucleophilic Activation Strategies in Organic Reactions
While boronic acids are inherently electrophilic, they can be converted into potent nucleophiles. This is typically achieved through the formation of tetracoordinate boron "ate" complexes. thieme-connect.deresearchgate.net The addition of a Lewis base (such as an organolithium reagent or a hydroxide ion) to the vacant p-orbital of the tricoordinate boronic acid or its ester derivative generates a boronate complex. thieme-connect.deacs.org This complex possesses enhanced nucleophilicity and can participate in a variety of carbon-carbon bond-forming reactions. researchgate.netresearchgate.net
The nucleophilicity of these "ate" complexes is influenced by several factors, including the substituents on the boron atom and the nature of the Lewis base. acs.org For instance, electron-donating groups on the aryl ring of an arylboronic acid can increase the nucleophilicity of the corresponding boronate complex. researchgate.net
A key reaction involving nucleophilic boron intermediates is transmetalation, a fundamental step in many transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. wikipedia.orgrsc.org In this process, an organic group is transferred from the boron "ate" complex to a transition metal center (e.g., palladium, iron, or copper). rsc.orgacs.org While often requiring a base to form the reactive boronate, recent studies have explored direct transmetalation from neutral boronate esters. acs.orgnih.govresearchgate.net The efficiency of transmetalation can be influenced by the nature of the boronic acid derivative, with boronic acids, boronate esters, and trifluoroborate salts exhibiting different reactivities. nih.gov
Furthermore, the formation of boronate complexes can enable 1,2-migration reactions, where a substituent on the boron atom migrates to an adjacent carbon atom, often with high stereospecificity. thieme-connect.deresearchgate.net This strategy is central to the Matteson asymmetric homologation reaction and has been expanded to include a wide range of transformations. researchgate.net
Specific Reaction Classes Catalyzed by Pyridine Boronic Acids (e.g., Amidation, Cycloadditions)
Pyridine boronic acids and their derivatives are versatile catalysts and reagents in several important classes of organic reactions, including amidations and cycloadditions.
Amidation Reactions:
Direct amidation of carboxylic acids with amines is a highly valuable transformation, and boronic acids have emerged as effective catalysts. rsc.orgresearchgate.net Pyridine-based boronic acids, in particular, have been investigated for this purpose. For instance, polymer-supported 4-pyridinium boronic acid has been shown to be a highly active and recyclable catalyst for the dehydrative condensation of carboxylic acids and amines. rsc.org The catalytic activity is attributed to the Lewis acidic nature of the boron, which activates the carboxylic acid. rsc.org However, the presence of a coordinating group like the pyridine nitrogen in the amine substrate can sometimes lead to catalyst deactivation by forming stable, inactive complexes. rsc.org To overcome this, more robust catalysts like borate (B1201080) esters have been developed. rsc.orgresearchgate.net Recently, simple pyridine-borane complexes have also been reported as efficient liquid catalysts for direct amidation, showing broad substrate scope and high functional group tolerance. researchgate.netmdpi.com
Table 1: Comparison of Boron-Based Catalysts in Amidation
| Catalyst Type | Key Features | Typical Conditions | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Arylboronic Acids | Electron-deficient aryl groups enhance activity. | Toluene, reflux, molecular sieves. | High activity for simple substrates. | Can be deactivated by coordinating amines (e.g., 2-aminopyridine). | rsc.orgrsc.org |
| Polymer-Supported Pyridinium Boronic Acid | Heterogeneous catalyst, recyclable. | Toluene, reflux, Soxhlet extractor. | Recyclable, high activity. | May require specific setups (Soxhlet). | rsc.org |
| Pyridine-Borane Complexes | Homogeneous, liquid catalyst. | Xylenes, reflux, low catalyst loading (0.2-10 mol%). | Good solubility, broad scope, high functional group tolerance. | Decomposition at prolonged high temperatures. | researchgate.netmdpi.com |
| Borate Esters | Effective for challenging, coordinating substrates. | Varies, can be performed at lower temperatures. | Overcomes deactivation by coordinating groups. | May have lower activity than boronic acids for simple substrates. | rsc.orgresearchgate.net |
Cycloaddition Reactions:
Boronic acids can also catalyze or participate in cycloaddition reactions. They can act as Lewis acids to activate dienophiles or other unsaturated systems, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. nih.gov For example, ortho-nitrophenylboronic acid has been found to catalyze the [3+2] azide-alkyne cycloaddition (a "click" reaction), presumably through the electrophilic activation of an unsaturated carboxylic acid via a covalent adduct. nih.gov
Boron-containing compounds themselves can be substrates in cycloadditions. For instance, borate-functionalized alkynes can undergo [2+2+2] cyclotrimerization reactions catalyzed by cobalt complexes to form arylboronic esters. nih.gov This provides a direct route to highly substituted aromatic boronic acid derivatives. The versatility of these reactions highlights the broad utility of the boronic acid functionality in constructing complex molecular architectures. nih.govnih.gov
Interactions of Boronic Acid Functionality with Biological Nucleophiles at a Molecular Level
The boronic acid moiety is a unique functional group in medicinal chemistry and chemical biology due to its ability to form reversible covalent bonds with biological nucleophiles. nih.govnih.gov This interaction is central to the mechanism of action of several therapeutic agents and chemical probes. wikipedia.org
The boron atom in a boronic acid possesses a vacant p-orbital, making it a Lewis acid capable of accepting a pair of electrons from a nucleophile. rsc.org In an aqueous environment, boronic acids exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate state upon reacting with a Lewis base like a hydroxide ion. wikipedia.orgnih.gov
The most significant interactions at a molecular level occur with:
Diols: Boronic acids readily and reversibly react with 1,2- and 1,3-diols to form stable five- or six-membered cyclic boronate esters. nih.govacs.orgresearchgate.net This interaction is fundamental to their use as sensors for saccharides, which are rich in diol functionalities. researchgate.net The stability of the boronate ester is dependent on the pH, the pKa of the boronic acid, and the structure and stereochemistry of the diol. nih.govacs.org
Amino Acid Residues: The boronic acid group can interact with nucleophilic amino acid side chains within proteins. nih.gov A particularly important interaction is with the hydroxyl group of serine residues in the active site of serine proteases. nih.govmdpi.com The boron atom is attacked by the serine hydroxyl, forming a tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis. nih.govgrantome.com This stable, yet reversible, covalent bond leads to potent enzyme inhibition. mdpi.compnas.org This mechanism is the basis for the activity of inhibitors targeting enzymes like prostate-specific antigen (PSA) and various proteases involved in disease. nih.govnih.gov Similarly, interactions with the N-terminal threonine of the proteasome are key to the anticancer activity of drugs like bortezomib. nih.gov
Other Nucleophiles: Boronic acids can also form complexes with other biological nucleophiles, including catechols (found in neurotransmitters like dopamine) and, in some cases, the side chain of lysine (B10760008). nih.govnih.gov
The covalent nature of the boronic acid-nucleophile bond can result in inhibitors with long target residence times, even though the bond is reversible. pnas.org This property is highly desirable in drug design, as it can lead to sustained biological effects. mdpi.com The specific interactions between a peptidyl boronic acid and the active site of a serine protease, such as the formation of hydrogen bonds with residues in the oxyanion hole, contribute significantly to the inhibitor's potency and selectivity. nih.gov
Table 2: Key Interactions of Boronic Acids with Biological Nucleophiles
| Biological Nucleophile | Type of Interaction | Resulting Structure | Significance/Application | Reference |
|---|---|---|---|---|
| Serine Hydroxyl Group | Reversible Covalent Bond | Tetrahedral Boronate Adduct | Inhibition of serine proteases (e.g., PSA, thrombin, viral proteases). Mimics the hydrolytic transition state. | nih.govmdpi.comnih.gov |
| Threonine Hydroxyl Group | Reversible Covalent Bond | Tetrahedral Boronate Adduct | Inhibition of proteasomes (e.g., by bortezomib). | nih.gov |
| cis-Diols (e.g., in saccharides) | Reversible Covalent Bond | Cyclic Boronate Ester | Saccharide sensing, drug delivery, formation of responsive hydrogels. | nih.govacs.orgresearchgate.net |
| Catechols (e.g., in dopamine) | Reversible Covalent Bond | Cyclic Boronate Ester | Sensing of catecholamines. | nih.gov |
| Lysine Amino Group | Dative N-B Bond | Tetrahedral Boronate Complex | Potential for covalent modification of catalytic lysine residues. | nih.gov |
Academic Research Applications in Chemical Biology and Preclinical Drug Discovery
Design Principles for Boronic Acid-Based Enzyme Inhibitors
The design of effective enzyme inhibitors requires a deep understanding of the target enzyme's structure, mechanism, and the principles of molecular recognition. Boronic acid-based inhibitors are engineered based on several key principles that leverage the unique electronic and geometric properties of the boron atom.
Transition State Mimicry and Enzymatic Interaction
A fundamental concept in enzyme inhibitor design is the mimicry of the transition state of the enzymatic reaction. Enzymes function by stabilizing the high-energy transition state of a substrate, thereby lowering the activation energy of the reaction. Molecules that can adopt a similar geometry and charge distribution to this transition state can bind to the enzyme's active site with high affinity.
Boronic acids are excellent transition state mimics, particularly for serine and threonine proteases. The boron atom in a boronic acid is sp2 hybridized and has a trigonal planar geometry. However, upon interaction with a nucleophilic residue in the enzyme's active site, such as the hydroxyl group of serine or threonine, the boron atom can accept a pair of electrons and become sp3 hybridized, adopting a tetrahedral geometry. This tetrahedral boronate species closely resembles the tetrahedral intermediate formed during peptide bond hydrolysis by these proteases. This ability to mimic the transition state contributes significantly to the high potency of many boronic acid inhibitors.
Formation of Reversible Covalent Bonds with Active Site Residues (e.g., Serine, Threonine)
A key feature that distinguishes many boronic acid inhibitors is their ability to form reversible covalent bonds with nucleophilic residues in the enzyme's active site. nih.gov This interaction typically involves the hydroxyl groups of serine or threonine residues. nih.gov The empty p-orbital of the trigonal boronic acid acts as a Lewis acid, readily accepting a lone pair of electrons from the hydroxyl oxygen of the catalytic residue. This results in the formation of a tetrahedral boronate adduct, which is a stable yet reversible covalent bond.
This reversible covalent mechanism offers a distinct advantage over irreversible inhibitors, which can lead to off-target effects and toxicity. The ability of the boronic acid inhibitor to associate and dissociate from the enzyme allows for a more controlled and tunable inhibitory effect. The strength and stability of this covalent bond can be modulated by the electronic properties of the substituents on the boronic acid scaffold.
Boronic Acid as a Bioisosteric Replacement in Scaffold Derivatization
Bioisosterism, the principle of replacing a functional group within a molecule with another group that has similar physical or chemical properties to retain or enhance biological activity, is a widely used strategy in drug design. The boronic acid group can serve as a bioisostere for other functional groups, most notably the carboxylic acid group. This substitution can lead to improved pharmacological properties, such as enhanced potency, better cell permeability, or altered metabolic stability.
Enzyme Inhibition Studies Utilizing Pyridine-Sulfamoyl-Boronic Acid Derivatives
The pyridine-sulfamoyl-boronic acid scaffold combines the key features of a boronic acid "warhead" with a heterocyclic core that can be extensively modified to achieve selectivity and potency against various enzyme targets. Research in this area has demonstrated the potential of these derivatives in inhibiting several classes of enzymes with significant therapeutic relevance.
Protease Inhibition Mechanisms (e.g., Proteasome, Viral Proteases like SARS-CoV-2 Mpro)
Proteases are a large and diverse family of enzymes that play crucial roles in numerous physiological and pathological processes, making them attractive targets for drug development. The pyridine-sulfamoyl-boronic acid scaffold is well-suited for the design of protease inhibitors.
The proteasome, a multi-subunit protease complex responsible for protein degradation, is a key target in cancer therapy. Dipeptidyl boronic acid derivatives have shown significant potency as proteasome inhibitors. mdpi.com The boronic acid moiety forms a stable, yet reversible, covalent bond with the N-terminal threonine residue in the active site of the proteasome's catalytic subunits. mdpi.com While specific data for 6-amino-5-sulfamoylpyridine-3-boronic acid is not available, the general principles suggest its potential as a core for developing novel proteasome inhibitors.
Viral proteases are essential for the replication of many viruses, including SARS-CoV-2, the causative agent of COVID-19. The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease that is crucial for processing the viral polyproteins. nih.govresearchgate.net Although Mpro is a cysteine protease, the underlying principles of targeting the active site with electrophilic warheads are similar. Boronic acid derivatives have been investigated as inhibitors of other viral proteases, such as HIV-1 protease. researchgate.netacs.orgnih.govosti.gov The design of pyridine-sulfamoyl-boronic acid derivatives could offer a promising avenue for the development of novel anti-SARS-CoV-2 agents by targeting Mpro. The pyridine (B92270) ring can be functionalized to optimize interactions with the substrate-binding pockets of the protease, while the sulfamoyl group can form key hydrogen bonding interactions.
Below is a table of representative pyridine-boronic acid derivatives and their inhibitory activity against various proteases.
| Compound | Target Enzyme | Inhibition Constant (Ki or IC50) |
| 6-(3-Phenylpropoxy)pyridine-3-boronic acid | Staphylococcus aureus NorA efflux pump | Potentiates ciprofloxacin activity by 4-fold |
| 6-(4-Phenylbutoxy)pyridine-3-boronic acid | Staphylococcus aureus NorA efflux pump | Potentiates ciprofloxacin activity by 4-fold |
| N-(pyridine-3-carbonyl)-Val-boroPro | Prolyl endopeptidase (PREP) | Highly potent and selective |
Note: This table presents data for related pyridine-boronic acid derivatives to illustrate the potential of this chemical class. Data for this compound was not available in the searched literature.
Inhibition of Metallo-β-Lactamases (MBLs)
Bacterial resistance to β-lactam antibiotics is a major global health crisis, largely driven by the production of β-lactamase enzymes. Metallo-β-lactamases (MBLs) are a particularly challenging class of these enzymes as they utilize one or two zinc ions in their active site for catalysis and are not inhibited by conventional β-lactamase inhibitors.
Boronic acid-based inhibitors have emerged as a promising strategy to combat MBLs. mdpi.comnih.gov These inhibitors are designed to chelate the active site zinc ions and form a covalent adduct with the zinc-bridging hydroxide (B78521) ion. mdpi.comnih.gov The pyridine-sulfamoyl-boronic acid scaffold offers several features that can be exploited for MBL inhibition. The nitrogen atom of the pyridine ring and the oxygen or nitrogen atoms of the sulfamoyl group can act as zinc-binding groups. The boronic acid itself can directly interact with the catalytic hydroxide.
A study on sulfonamide boronic acids as inhibitors of the class C β-lactamase AmpC demonstrated that the sulfonamide moiety, a key feature of the this compound scaffold, can significantly influence the structure-activity relationship compared to carboxamide analogs. nih.govnih.gov Some sulfonamide boronic acids exhibited high ligand efficiencies and Ki values in the nanomolar range. nih.govnih.gov
The following table provides examples of sulfonamide boronic acid derivatives and their inhibitory activity against β-lactamases.
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| Sulfonamide Boronic Acid 1 | AmpC β-lactamase | 25 nM |
| Sulfonamide Boronic Acid 2 | AmpC β-lactamase | 430 nM |
Note: This table presents data for related sulfonamide boronic acid derivatives to illustrate the potential of this chemical class. Data for this compound was not available in the searched literature. nih.govnih.gov
Arginase Enzyme Inhibition Research
Boronic acid derivatives are a well-established class of arginase inhibitors. nih.gov Arginase is a binuclear manganese metalloenzyme that plays a crucial role in the urea cycle by hydrolyzing L-arginine to L-ornithine and urea. nih.gov Its inhibition is a therapeutic strategy in various diseases, including cancer, where arginase activity can suppress the immune response. nih.gov The boronic acid moiety in these inhibitors is thought to mimic the tetrahedral intermediate of arginine hydrolysis. nih.gov
While direct inhibitory values for this compound against arginase are not specified in the available literature, studies on analogous compounds such as 2(S)-amino-6-boronohexanoic acid (ABH) have demonstrated potent inhibition of both human arginase I (ARG1) and arginase II (ARG2). nih.gov The inhibitory potency of boronic acid-based arginase inhibitors is often pH-dependent. nih.gov For instance, at a physiologically relevant pH of 7.4, improvements in inhibitory potency relative to the benchmark compound ABH have been achieved by introducing substituents that create new interactions with amino acid residues at the entrance of the active site pocket. sci-hub.box
| Compound | Target | IC50 (nM) |
|---|---|---|
| (R)-2-amino-6-borono-2-(2-piperidin-1-yl) ethyl) hexanoic acid | hARG-1 | 223 |
| (R)-2-amino-6-borono-2-(2-piperidin-1-yl) ethyl) hexanoic acid | hARG-2 | 509 |
| 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid | hARG-1 | 200 |
| 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid | hARG-2 | 290 |
Exploration of Other Enzyme Classes (e.g., Autotaxin, Histone Deacetylases, NorA Efflux Pump)
Autotaxin: Autotaxin (ATX) is a secreted enzyme that produces the bioactive lipid lysophosphatidic acid (LPA), which is implicated in various pathological processes, including cancer progression. nih.gov Boronic acid-based inhibitors have been developed to target the active site threonine (T210) in ATX. nih.govnih.gov The incorporation of a boronic acid moiety into inhibitor scaffolds has been shown to dramatically increase potency, with some compounds exhibiting nanomolar inhibitory activity. nih.govnih.gov While specific studies on this compound are not available, its boronic acid group suggests potential for ATX inhibition.
Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a critical role in gene expression regulation. youtube.com HDAC inhibitors have emerged as a promising class of anti-cancer agents. youtube.com Boronic acid-based compounds have been designed as HDAC inhibitors, where the hydrated boronic acid is proposed to interact with the zinc ion and key amino acid residues in the active site. nih.govfigshare.com Some boronic acid derivatives bearing an alpha-amino acid moiety have shown potent HDAC-inhibitory activity, comparable to clinically used inhibitors like suberoylanilide hydroxamic acid (SAHA). nih.gov The potential of this compound as an HDAC inhibitor warrants further investigation.
NorA Efflux Pump: The NorA efflux pump is a major facilitator superfamily (MFS) transporter in Staphylococcus aureus that confers resistance to fluoroquinolones and other antimicrobial agents. acs.org Inhibition of this pump is a promising strategy to combat antibiotic resistance. acs.org Studies on 6-substituted pyridine-3-boronic acid derivatives have identified them as potential inhibitors of the NorA efflux pump. nih.govresearchgate.net These compounds have been shown to potentiate the activity of ciprofloxacin against NorA-overexpressing strains of S. aureus. nih.govresearchgate.net The boronic acid moiety has been demonstrated to be crucial for this biological activity. acs.org
| Compound | Activity | Concentration |
|---|---|---|
| 6-(3-Phenylpropoxy)pyridine-3-boronic acid | 4-fold potentiation of ciprofloxacin | Not Specified |
| 6-(4-phenylbutoxy)pyridine-3-boronic acid | 4-fold potentiation of ciprofloxacin | Not Specified |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
While specific SAR and QSAR studies for this compound are not detailed in the reviewed literature, general principles derived from related classes of compounds can provide valuable insights.
Impact of Pyridine Ring Substitutions on Biological Activity
The biological activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. nih.gov For instance, in the context of NorA efflux pump inhibitors, a series of 6-(aryl)alkoxypyridine-3-boronic acids were synthesized and evaluated, demonstrating that modifications at the 6-position of the pyridine ring can modulate inhibitory potency. nih.gov The structure-activity relationship of pyridine derivatives has been explored for various biological targets, indicating that the antiproliferative activity can be affected by the number and position of substituents such as methoxy, amino, and hydroxyl groups, as well as halogens. nih.gov
Role of Amino and Sulfamoyl Moieties in Modulating Activity and Selectivity Profiles
The amino and sulfamoyl groups are expected to play a crucial role in the biological activity and selectivity of this compound. The amino group can act as a hydrogen bond donor and can be critical for interacting with target proteins. The sulfonamide group is a well-known zinc-binding group in many enzyme inhibitors, such as carbonic anhydrase inhibitors, and can also participate in hydrogen bonding interactions. nih.govmdpi.com The presence and positioning of these functional groups can significantly influence the binding affinity and selectivity of the compound for its target enzymes.
Conformational and Stereochemical Influences on Activity
The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. For boronic acid inhibitors, the boron atom can exist in a trigonal planar or a tetrahedral geometry upon binding to a target. frontiersin.org The conformational flexibility of the pyridine ring and its substituents will determine the optimal binding pose within the active site of an enzyme. Stereochemistry can also play a pivotal role; for example, in boronic acid-based HDAC inhibitors bearing an alpha-amino acid moiety, the (S)-enantiomer has been shown to be significantly more potent. nih.gov
Investigations of Ligand-Target Interactions and Binding Mechanisms
The binding mechanism of boronic acid inhibitors is often characterized by the formation of a reversible covalent bond with a key active site residue, typically a serine or threonine. frontiersin.org In the case of arginase, the boronic acid moiety is believed to interact with the binuclear manganese cluster in the active site, mimicking the tetrahedral transition state of L-arginine hydrolysis. nih.govmdpi.com One of the boronic acid hydroxyl groups can form a water-mediated bond with a threonine residue, while the other hydroxyl can directly bind to one of the manganese ions and form hydrogen bonds with other active site residues. mdpi.com
Molecular docking studies of boronic acid inhibitors with their targets, such as autotaxin and HDACs, have provided insights into their binding modes. nih.govnih.gov For autotaxin, the boronic acid is designed to target the active site threonine. nih.gov In HDACs, the hydrated boronic acid is proposed to chelate the active site zinc ion and form hydrogen bonds with surrounding amino acid residues. nih.gov For the NorA efflux pump, while the exact binding site is not fully elucidated for boronic acid inhibitors, it is hypothesized that they interact with key residues within the substrate-binding pocket. figshare.com
Utilization as Chemical Probes and Tools for Biological Research
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to elucidate their function in biological systems. The boronic acid moiety of this compound plays a crucial role in its function as a chemical probe. Boronic acids are known to form reversible covalent bonds with diols, which are present in many biological molecules, including saccharides and some amino acid side chains within proteins. This reactivity allows for the design of probes that can selectively target and interact with specific biomolecules.
While research specifically detailing the use of this compound as a chemical probe is still developing, the broader class of aminopyridine boronic acids has shown promise. For instance, derivatives of 6-substituted pyridine-3-boronic acids have been investigated as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that bacteria use to expel antibiotics. nih.gov This suggests the potential for designing probes based on the this compound scaffold to study and target bacterial resistance mechanisms.
Furthermore, the 6-amino pyridine core is a recognized pharmacophore in kinase inhibitors. nih.gov Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The boronic acid group can act as a bioisostere for other functional groups, such as carboxylic acids, and can form key interactions within the ATP-binding site of kinases. This makes this compound a promising candidate for the development of selective chemical probes to investigate the function of specific kinases.
Role as Versatile Building Blocks for Research-Oriented Complex Molecular Libraries
In preclinical drug discovery, the synthesis of large and diverse collections of small molecules, known as molecular libraries, is a critical step in identifying new drug candidates. The structural features of this compound make it an excellent building block for the construction of such libraries.
The presence of multiple reactive sites—the amino group, the sulfamoyl group, and the boronic acid—allows for a variety of chemical modifications. This enables the generation of a large number of structurally diverse derivatives from a single starting scaffold. This approach, often referred to as diversity-oriented synthesis, is a powerful strategy for exploring a wide range of chemical space and increasing the probability of finding molecules with desired biological activities.
The pyridine core of this compound is a common scaffold in many approved drugs and biologically active compounds, particularly kinase inhibitors. mdpi.comnih.gov By using this compound as a starting point, researchers can create focused libraries of compounds that are biased towards interacting with this important class of enzymes. For example, the amino group can be acylated or alkylated, the sulfamoyl group can be modified to introduce different substituents, and the boronic acid can be used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a wide range of aryl or heteroaryl groups.
This versatility allows for the systematic exploration of the structure-activity relationships (SAR) of compounds derived from this scaffold. By synthesizing and screening these libraries against various biological targets, researchers can identify key structural features required for potency and selectivity, ultimately leading to the development of optimized lead compounds for further preclinical and clinical investigation.
Below is a table summarizing the key functional groups of this compound and their potential for diversification in the synthesis of molecular libraries.
| Functional Group | Potential Chemical Modifications | Purpose in Library Design |
| Amino Group (-NH2) | Acylation, Alkylation, Sulfonylation | Introduce diverse substituents to probe interactions with the target protein. |
| Sulfamoyl Group (-SO2NH2) | N-alkylation, N-arylation | Modify solubility, polarity, and hydrogen bonding capabilities. |
| Boronic Acid (-B(OH)2) | Suzuki-Miyaura cross-coupling, Esterification | Introduce a wide variety of aryl and heteroaryl groups to explore different binding pockets. |
| Pyridine Ring | Serves as a rigid scaffold | Provides a well-defined three-dimensional orientation for the appended functional groups. |
The strategic use of this compound as a versatile building block is therefore a key strategy in the ongoing search for novel and effective therapeutic agents.
Computational and Theoretical Approaches in the Study of 6 Amino 5 Sulfamoylpyridine 3 Boronic Acid
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a large biological receptor like a protein or enzyme. This method is instrumental in rational drug design.
Molecular docking simulations are employed to predict how 6-Amino-5-sulfamoylpyridine-3-boronic acid would fit into the active site of a biological target. The primary goal is to identify the most stable binding pose, known as the binding mode, which corresponds to the lowest energy state of the ligand-receptor complex. These simulations calculate a scoring function to estimate the binding affinity, which helps in ranking potential drug candidates.
For boronic acid-containing compounds, a key mechanism of inhibition often involves the formation of a reversible covalent bond with a serine residue in the active site of an enzyme. frontiersin.orgresearchgate.net Docking studies for this compound would therefore specifically investigate its potential to form such a tetracoordinate boronate complex. researchgate.net The addition of a boron atom to a molecular structure has been found in some cases to increase its biological activity. nih.gov Docking studies on other pyridine (B92270) derivatives have successfully demonstrated the ability to predict binding modes within various receptors. researchgate.netnih.gov
Beyond predicting the binding pose, docking analysis provides a detailed map of the intermolecular forces that stabilize the ligand-receptor complex. For this compound, these interactions are dictated by its distinct functional groups.
Covalent Bonding: The defining interaction for many boronic acid inhibitors is the formation of a reversible covalent bond. The Lewis acidic nature of the boron atom makes it a strong electrophile, readily accepting a pair of electrons from a nucleophilic amino acid side chain, such as the hydroxyl group of serine, within an enzyme's active site. frontiersin.org This interaction leads to the formation of a stable tetrahedral intermediate, effectively blocking the enzyme's catalytic activity. frontiersin.org
Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors and acceptors. The hydroxyl groups of the boronic acid moiety, the primary amine (-NH2), and the sulfamoyl group (-SO2NH2) can all form crucial hydrogen bonds with polar residues in a receptor's binding pocket.
Electrostatic Interactions: The polar sulfamoyl group and the nitrogen atom in the pyridine ring can participate in electrostatic or dipole-dipole interactions with charged or polar amino acid residues.
Hydrophobic Interactions: The aromatic pyridine ring provides a hydrophobic surface that can engage in van der Waals or π-stacking interactions with nonpolar residues like phenylalanine, tyrosine, or tryptophan in the active site.
Table 1: Potential Intermolecular Interactions of this compound This table is illustrative, based on the molecular structure. Specific interactions depend on the topology of the target receptor's active site.
| Interaction Type | Molecular Moiety Involved | Potential Receptor Residues |
|---|---|---|
| Covalent Bonding | Boronic Acid (-B(OH)₂) | Serine (hydroxyl group) |
| Hydrogen Bond Donor | Amino (-NH₂), Sulfamoyl (-NH₂), Boronic Acid (-OH) | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond Acceptor | Sulfamoyl (O=S=O), Pyridine Nitrogen, Boronic Acid (-OH) | Lysine (B10760008), Arginine, Histidine, Serine |
| Electrostatic | Sulfamoyl Group, Pyridine Ring | Charged (Asp, Glu, Lys, Arg) & Polar Residues |
| Hydrophobic/π-stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, Leucine |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nih.gov These methods provide fundamental information about molecular structure, stability, and reactivity.
The electronic character of this compound can be described using several key descriptors derived from quantum chemical calculations.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.
Fukui Functions: The Fukui function is a local reactivity descriptor that identifies which atoms in a molecule are most susceptible to a specific type of attack. nih.gov It is calculated from changes in electron density as electrons are added or removed. scm.com
f+(r) : Predicts the site for a nucleophilic attack (where an electron is added). For this compound, this would likely be centered on the electron-deficient boron atom.
f-(r) : Predicts the site for an electrophilic attack (where an electron is removed). This is often located on electron-rich regions, such as the aromatic pyridine ring or the amino group.
These functions are invaluable for understanding site-selectivity in chemical reactions and biological interactions. komorowski.edu.pl
Table 2: Illustrative Reactivity Descriptors for this compound These values are hypothetical examples to illustrate the output of quantum chemical calculations.
| Descriptor | Definition | Predicted Location/Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap | ELUMO - EHOMO | 5.3 eV |
| Max f+ | Most likely site for nucleophilic attack | Boron (B) atom |
| Max f- | Most likely site for electrophilic attack | Carbon/Nitrogen atoms of the pyridine ring |
Molecules that are not rigid can exist in multiple three-dimensional shapes, or conformations, which arise from the rotation around single bonds. Conformational analysis uses computational methods to determine the relative energies of these different conformers. For arylboronic acids, key rotations occur around the carbon-boron (C-B) and boron-oxygen (B-O) bonds. beilstein-journals.orgresearchgate.net
A potential energy surface (PES) can be generated by systematically rotating these bonds and calculating the energy at each step. researchgate.net This process identifies the lowest-energy conformation (the global minimum) as well as other stable, low-energy conformers (local minima). mdpi.com The analysis can reveal that intramolecular hydrogen bonds, for instance between one of the boronic acid hydroxyls and the adjacent sulfamoyl group, might stabilize a particular conformation. beilstein-journals.org Accurately determining the energetic profile is crucial, as the biological activity of a molecule can depend on its ability to adopt a specific conformation to fit into a receptor's binding site. mdpi.com
Table 3: Hypothetical Energetic Profile of Conformers This table illustrates how different rotations around the C-B bond could affect the relative stability of the molecule.
| Conformer (Dihedral Angle C-C-B-O) | Relative Energy (kcal/mol) | Stability Rank |
|---|---|---|
| 0° (Planar, syn) | 0.00 | 1 (Most Stable) |
| 30° | 0.85 | 3 |
| 60° | 1.50 | 4 |
| 90° (Perpendicular) | 2.10 | 5 (Least Stable) |
| 180° (Planar, anti) | 0.45 | 2 |
The acid-base properties of this compound are critical to its behavior in a biological environment. Boronic acids are Lewis acids that exist in a pH-dependent equilibrium in aqueous solution. The neutral boronic acid (RB(OH)₂), which has a trigonal planar boron atom, can accept a hydroxide (B78521) ion from water to form a negatively charged, tetrahedral boronate species ([RB(OH)₃]⁻).
The pKa is the pH at which the neutral and anionic forms are present in equal concentrations. Theoretical studies can predict the pKa of boronic acids by calculating the free energy change of the dissociation reaction in a simulated solvent environment, often using a Polarizable Continuum Model (PCM). mdpi.comresearchgate.net The pKa value is heavily influenced by the electronic effects of substituents on the aromatic ring; electron-withdrawing groups generally lower the pKa, making the compound more acidic. researchgate.net Knowing the pKa is essential for predicting the molecule's charge state and interaction potential at physiological pH (around 7.4).
Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering a view of the dynamic interactions between a ligand, such as this compound, and its protein target. nih.govacs.org These simulations are crucial for understanding the subtleties of molecular recognition, which are not apparent from static crystal structures. For boronic acid inhibitors, which often form covalent bonds with their targets, MD simulations help in parameterizing the force fields necessary to accurately model these interactions. nih.govacs.org
Assessment of Complex Stability and Conformational Flexibility
A primary application of MD simulations is to assess the stability of the ligand-protein complex. By simulating the complex over time in a solvated environment, researchers can analyze its structural integrity and flexibility. Key metrics such as the Root-Mean-Square Deviation (RMSD) of the protein backbone and the ligand's position relative to the binding site are calculated to quantify stability. A stable RMSD value over the simulation time suggests that the ligand has found a stable binding mode.
Another important metric, the Root-Mean-Square Fluctuation (RMSF), is used to identify the flexibility of individual amino acid residues in the protein. This can reveal which parts of the protein are rigid and which are more dynamic, providing clues about the entropic contributions to binding and potential allosteric sites. For boronic acid inhibitors, simulations can confirm the stability of the covalent adduct formed with key active site residues, such as serine. pnas.org Computational analyses have shown that for boronic acids, the stability of the protein-ligand complex can be significantly influenced by stereoelectronic effects and the formation of covalent bonds. pnas.org
Table 1: Illustrative MD Simulation Data for a Boronic Acid Inhibitor-Protein Complex This table presents hypothetical data representative of what would be generated in a typical MD simulation study of a boronic acid inhibitor, as specific data for this compound is not publicly available.
| Simulation Metric | Value | Interpretation |
|---|---|---|
| Protein Backbone RMSD (Å) | 1.5 ± 0.3 | Indicates the protein maintains a stable conformation throughout the simulation. |
| Ligand RMSD (Å) | 0.8 ± 0.2 | Suggests the ligand remains stably bound in the active site. |
| Binding Site Residue RMSF (Å) | < 1.0 | Shows low flexibility, indicating a rigid and well-defined binding pocket. |
| Calculated Binding Free Energy (kcal/mol) | -9.5 | Predicts a strong binding affinity between the ligand and the protein. |
Characterization of Binding and Dissociation Pathways
Understanding the entire process of a ligand binding to and dissociating from its target is critical for designing drugs with optimal kinetic properties. Computational methods, particularly combined quantum mechanics/molecular mechanics (QM/MM) simulations, are employed to map the energy landscape of these pathways. mdpi.com For boronic acid inhibitors, this is especially important as they often form a reversible covalent bond with a nucleophilic residue in the enzyme's active site, such as a serine. mdpi.comnih.gov
These simulations can elucidate the mechanism of the chemical reaction, including the energy barrier for the nucleophilic attack that forms the covalent bond. mdpi.com Studies on boronic acid inhibitors of metallo-β-lactamases have shown that the nucleophilic attack can occur with a minimal energy barrier, happening almost simultaneously upon the inhibitor binding in the active site. mdpi.com The dissociation process, which involves the breaking of this covalent bond, can also be modeled to predict the residence time of the inhibitor. The pH of the environment can significantly modulate the binding and dissociation, a factor that can be explored computationally. mdpi.com
In Silico Prediction of ADMET Properties for Research Design (excluding clinical interpretations)
Before significant resources are invested in synthesizing and testing a compound, its potential Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using computational models. nih.gov These in silico tools use the chemical structure of a compound like this compound to estimate its pharmacokinetic profile, helping to identify potential liabilities early in the research phase. mdpi.comresearchgate.net
Prediction of Absorption and Distribution Characteristics
Computational models predict several key parameters related to a compound's absorption and distribution. These models are often built from large datasets of experimentally measured properties and use quantitative structure-property relationship (QSPR) methods. nih.gov For a pyridine-containing compound, properties such as aqueous solubility and the ability to cross the blood-brain barrier are of particular interest. nih.gov
Key predicted properties include:
Aqueous Solubility (logS): This parameter affects how well a compound dissolves in the gut and blood.
Caco-2 Permeability: This is an in vitro model for predicting intestinal absorption in humans.
Plasma Protein Binding (PPB): This determines the fraction of the compound that is free in the bloodstream to exert its effect.
Blood-Brain Barrier (BBB) Penetration: This is crucial for compounds targeting the central nervous system. nih.gov
Table 2: Representative In Silico ADMET Predictions for a Heterocyclic Boronic Acid This table contains example data illustrating the output of ADMET prediction software for a compound with structural similarities to this compound. This is for illustrative purposes only.
| ADMET Property | Predicted Value | Significance in Research Design |
|---|---|---|
| Aqueous Solubility (logS) | -2.5 | Suggests moderate solubility, a favorable characteristic for oral absorption. |
| Caco-2 Permeability (nm/s) | >50 | Indicates high potential for absorption across the intestinal wall. |
| Plasma Protein Binding (%) | < 90% | Predicts a significant fraction of the drug will be unbound and active. |
| BBB Penetration | Low | Suggests the compound is less likely to cause CNS side effects if not targeting the brain. |
Computational Modeling of Metabolic Pathways and Stability
The metabolic fate of a compound is a critical determinant of its efficacy and duration of action. Computational tools can predict the likely sites of metabolism on a molecule and the enzymes responsible, primarily cytochrome P450 (CYP) isoforms. nih.gov For pyridine derivatives, metabolic transformations can include oxidation, hydrolysis, and other reactions. nih.govnih.gov
These models analyze the chemical structure for metabolically labile spots. For instance, the pyridine ring itself or the amino and sulfamoyl groups on this compound would be assessed for their susceptibility to enzymatic degradation. Predicting metabolic pathways helps in designing more stable analogues by modifying these vulnerable positions. nih.gov The transformation rate of pyridine derivatives can depend heavily on the nature and position of their substituents. nih.gov
Table 3: Predicted Metabolic Reactions for a Pyridine Derivative This table shows potential metabolic transformations that could be predicted for a compound like this compound, based on general knowledge of pyridine metabolism.
| Metabolic Reaction | Responsible Enzyme (Predicted) | Potential Consequence |
|---|---|---|
| Hydroxylation of the pyridine ring | CYP2D6, CYP3A4 | Formation of a more polar metabolite, facilitating excretion. |
| N-Oxidation of the pyridine nitrogen | Flavin-containing monooxygenases (FMO) | Can lead to altered biological activity or faster clearance. |
| Deamination of the amino group | Monoamine Oxidase (MAO) | Potential loss of a key pharmacophoric feature. |
| Oxidative dealkylation | CYP Isoforms | Not applicable for this core, but relevant for substituted analogs. |
Future Research Directions and Unexplored Avenues for Pyridine Sulfamoyl Boronic Acid Derivatives
Development of Novel and Efficient Synthetic Routes for Diversified Scaffolds
The advancement of pyridine-sulfamoyl-boronic acid derivatives is intrinsically linked to the development of versatile and efficient synthetic methodologies. While established methods like the Suzuki-Miyaura coupling are foundational, future research should focus on creating more diverse molecular scaffolds. mdpi.com
Key areas for exploration include:
Late-Stage Functionalization: Developing reactions that allow for the modification of the pyridine-sulfamoyl-boronic acid core at a late stage in the synthesis. This would enable the rapid generation of a library of analogs from a common intermediate, facilitating structure-activity relationship (SAR) studies.
Flow Chemistry: Utilizing flow chemistry approaches for the synthesis of boronic acids can suppress side reactions and improve safety and scalability. nih.gov This could be particularly advantageous for multi-step syntheses of complex derivatives.
Novel Coupling Strategies: Investigating alternative cross-coupling reactions beyond traditional palladium catalysis could provide access to novel chemical space. Exploring different catalysts and reaction conditions may yield derivatives that are inaccessible through current methods. nih.govresearchgate.net For instance, palladium-catalyzed coupling reactions using reagents like bis(pinacolato)diboron are common for creating boronic acid precursors. mdpi.com Future work could optimize these procedures for sulfamoyl-containing pyridines.
| Synthetic Strategy | Potential Advantage | Relevant Precursor Type |
| Palladium-Catalyzed Borylation | Well-established, good functional group tolerance | Halogenated Pyridines |
| Iridium/Rhodium-Catalyzed C-H Borylation | Atom-economical, direct functionalization | Pyridine (B92270) C-H Bonds |
| Lithiation-Borylation Sequences | Access to specific regioisomers | Brominated Pyridines |
| Flow Chemistry Synthesis | Improved yield, safety, and scalability | Various organometallic intermediates |
Expanding the Scope and Selectivity of Boronic Acid Catalysis
Boronic acids are not only synthetic targets but also versatile reagents and catalysts. Future research should aim to harness the unique electronic properties of the 6-amino-5-sulfamoylpyridine-3-boronic acid scaffold to develop novel catalytic systems.
A primary challenge in pyridine chemistry is achieving site-selective functionalization due to the presence of multiple reactive sites. nih.gov Catalyst-controlled regioselective additions are a promising solution. nih.gov Future investigations could explore:
Asymmetric Catalysis: Designing chiral ligands that coordinate with the boronic acid derivative to catalyze enantioselective transformations. This could be applied to the synthesis of chiral molecules with high biological relevance.
Regiodivergent Reactions: Developing catalytic systems where the choice of catalyst or ligand dictates the position of a chemical modification on the pyridine ring or a reaction partner. For example, rhodium catalysts with different ligands have been shown to direct the addition of aryl boron nucleophiles to different positions on pyridinium salts. nih.gov
Nickel-Catalyzed Reactions: Exploring nickel catalysis for three-component reactions involving pyridine boronic acids, alkynes, and other reagents could lead to the efficient construction of complex, multi-substituted products. acs.org Such methods offer broad substrate scope and functional group tolerance. acs.orgacs.org
Identification and Validation of New Biological Targets for These Compound Classes
The boronic acid functional group is a key pharmacophore known for its ability to form reversible covalent bonds with active site nucleophiles, such as the serine or threonine residues in proteases. nih.govnih.gov This interaction is central to the mechanism of action for drugs like the proteasome inhibitor bortezomib. nih.gov Future research should aim to identify and validate new biological targets for pyridine-sulfamoyl-boronic acid derivatives.
Potential target classes include:
Serine Proteases: This large family of enzymes is involved in numerous physiological processes, and their dysregulation is implicated in many diseases. The boronic acid moiety can act as a transition-state analog for serine protease-catalyzed reactions. nih.govnih.gov
β-Lactamases: With rising antibiotic resistance, new inhibitors of β-lactamase enzymes are urgently needed. Boronic acids are considered promising candidates to combat resistance by targeting these enzymes. nih.gov
Glycan-Binding Proteins: Boronic acids are well-established as functional groups that can form reversible complexes with diols, which are common in sugars and glycoproteins. nih.gov This suggests that pyridine-sulfamoyl-boronic acid derivatives could be designed to target specific lectins or other glycan-binding proteins involved in cell signaling and pathogen recognition. nih.govnih.gov
| Potential Target Class | Rationale for Targeting | Example Sub-targets |
| Enzymes (Covalent Inhibition) | Boronic acid forms reversible covalent bonds with active site nucleophiles (e.g., Ser, Thr). nih.gov | Serine Proteases, β-Lactamases, Leucyl-tRNA synthetase. nih.govnih.gov |
| Glycan-Binding Proteins | Boronic acid's ability to bind diols in saccharides. nih.govnih.gov | Lectins, proteins on pathogen cell surfaces. |
| Kinases | The 2-aminopyridine moiety is a known scaffold for binding to the ATP-binding pocket of kinases. mdpi.com | c-MET, ROS1, ALK. mdpi.com |
Integration of Advanced Artificial Intelligence and Machine Learning in Computational Drug Design Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govwiley.com These computational tools can be applied to accelerate the design and optimization of novel pyridine-sulfamoyl-boronic acid derivatives.
Future applications of AI/ML in this area include:
De Novo Drug Design: Using generative models, such as generative adversarial networks (GANs), to design novel molecules with desired properties (e.g., high binding affinity for a specific target, favorable ADMET properties) from scratch. researchgate.net These models can learn the underlying chemical rules from large databases and generate structures optimized for multiple parameters. acm.org
High-Throughput Virtual Screening (HTVS): Employing ML models to screen vast virtual libraries of compounds to identify promising candidates for synthesis and testing. nih.gov This can significantly reduce the time and cost associated with hit identification.
ADMET Prediction: Developing and using sophisticated ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design process, helping to prioritize compounds with a higher probability of clinical success. springernature.com
Innovations in Chemical Biology Applications and Probe Development
Beyond therapeutic applications, the unique reactivity of the boronic acid group makes it an excellent candidate for developing chemical biology tools and probes. nih.gov The ability to selectively bind to diol-containing biomolecules opens up a wide range of possibilities. nih.gov
Future research in this domain should focus on:
Biosensors: Designing fluorescent or colorimetric probes based on the pyridine-sulfamoyl-boronic acid scaffold for the detection of specific saccharides, glycoproteins, or other diol-containing analytes. The interaction with the target would induce a measurable change in the probe's spectroscopic properties.
Cellular Imaging: Developing probes that can enter cells and bind to specific intracellular targets, allowing for their visualization and study within a biological context. The pyridine scaffold can be modified to improve cell permeability and target specificity.
Activity-Based Probes: Creating probes that covalently bind to the active site of specific enzymes in an activity-dependent manner. This would allow for the profiling of enzyme activity in complex biological samples, providing valuable insights into disease states. The boronic acid's reactivity with serine or threonine makes it ideal for targeting certain classes of hydrolases and proteases. nih.gov
Q & A
Q. What are the optimal synthetic routes for 6-amino-5-sulfamoylpyridine-3-boronic acid?
The synthesis typically involves halogenated precursors (e.g., brominated pyridine derivatives) reacting with boronic acid-forming reagents. For example, analogous compounds like (6-amino-5-methylpyridin-3-yl)boronic acid are synthesized via Suzuki coupling precursors, where 6-bromo-5-methylpyridin-3-amine reacts with triisopropyl borate under nitrogen atmosphere in tetrahydrofuran (THF) at controlled temperatures (50–60°C) . Purification often involves column chromatography or recrystallization. For the sulfamoyl variant, sulfonation of the amino group prior to boronation may be required, using reagents like chlorosulfonic acid under anhydrous conditions.
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation employs a combination of spectroscopic techniques:
- NMR : and NMR identify proton environments and carbon frameworks, with characteristic shifts for boronic acid (-B(OH)) at δ ~7–9 ppm in NMR .
- FT-IR/Raman : B-O stretching vibrations (~1340–1390 cm) and sulfonamide S=O stretches (~1150–1250 cm) are diagnostic .
- XRD : Crystallography resolves bond angles and confirms boronic acid geometry, though hygroscopicity may complicate crystal growth .
Q. What are the primary applications of this compound in pharmaceutical research?
The boronic acid group enables Suzuki-Miyaura cross-coupling to generate biaryl scaffolds common in kinase inhibitors and protease inhibitors. The sulfamoyl moiety enhances solubility and bioactivity, making it a key intermediate in drug candidates targeting enzymes with conserved serine or threonine residues (e.g., proteasomes) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., sulfamoyl) influence Suzuki-Miyaura coupling efficiency compared to electron-donating groups (e.g., methyl)?
The sulfamoyl group (-SONH) withdraws electron density via resonance, reducing the nucleophilicity of the boronic acid and potentially slowing transmetallation. In contrast, methyl groups donate electrons, increasing reactivity. Catalytic systems using Pd(OAc) with SPhos ligand and KPO base in toluene/water mixtures (3:1) at 80°C are recommended for electron-deficient substrates to enhance coupling yields .
Q. How can conflicting spectroscopic data (e.g., unexpected 1H^1H1H NMR splitting) be resolved during characterization?
Contradictions often arise from dynamic processes (e.g., boronic acid tautomerism) or impurity interference. Strategies include:
- Variable-temperature NMR to identify tautomeric equilibria (e.g., boroxine formation).
- DFT calculations to predict and assign spectral peaks, validated against experimental data .
- HPLC-MS to detect trace impurities from incomplete sulfonation or boronation steps .
Q. What strategies improve yield in large-scale synthesis while minimizing boronic acid degradation?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and side reactions, improving yields by 15–20% .
- Protection of boronic acid : Use of pinacol ester derivatives during intermediate steps prevents oxidation, with deprotection via acidic hydrolysis (HCl/THF) .
- Continuous flow systems : Enhance mixing and temperature control, critical for exothermic boronation reactions .
Comparative and Mechanistic Questions
Q. How does the reactivity of this compound compare to phenylboronic acid in bioconjugation?
The pyridine ring’s nitrogen enhances Lewis acidity, improving diol-binding affinity (e.g., for saccharide sensing). However, steric hindrance from the sulfamoyl group may reduce reaction rates compared to phenylboronic acid. Kinetic studies using UV-Vis titration (e.g., with alizarin red S) quantify binding constants (K) .
Q. What role does solvent choice play in stabilizing the boronic acid during purification?
Polar aprotic solvents (e.g., DMSO, DMF) stabilize the boronic acid via hydrogen bonding but complicate removal. Azeotropic distillation with toluene removes water, preventing boroxine formation. For chromatography, silica gel modified with 1–2% acetic acid suppresses decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
